(R)-1-Tosyloxy-2,3-propanediol

Description

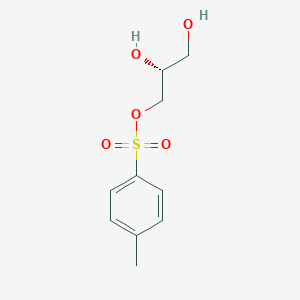

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465143 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41274-09-3 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sn-Glyceryl 1-p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Tosyloxy-2,3-propanediol chemical properties

An In-Depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-value chiral building block essential in modern organic and medicinal chemistry. Its stereochemically defined structure and the presence of a highly reactive tosylate group make it an indispensable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, with a particular focus on its pivotal role in the development of cardiovascular drugs.

Identified by its CAS number 41274-09-3, this compound is most notable as a key precursor for the synthesis of chiral aryloxypropanolamines.[1] This structural motif forms the core of the vast majority of beta-adrenergic blockers (β-blockers), a critical class of medications for managing cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[2][3] The stereochemistry of these drugs is paramount, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles. The use of enantiomerically pure starting materials like this compound is therefore crucial for producing single-enantiomer drugs with improved therapeutic indices.[4]

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] Its key identifiers and physical properties are summarized in the tables below for easy reference.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R)-2,3-dihydroxypropyl 4-methylbenzenesulfonate |

| Synonyms | (R)-Glycerol 1-(p-toluenesulfonate), (R)-(-)-Glycerol-alpha-monotosylate[6] |

| CAS Number | 41274-09-3[1][5][6][7][8][9][10] |

| Molecular Formula | C₁₀H₁₄O₅S[5][6][7][10] |

| Molecular Weight | 246.28 g/mol [6][7][8] |

| MDL Number | MFCD00270084[7][10] |

| Structure |

|

Physical Properties

| Property | Value | Source |

| Appearance | White Solid | [5] |

| Melting Point | 54-59 °C | [5][6] |

| Boiling Point | 463 °C at 760 mmHg | [5][6] |

| Density | 1.351 g/cm³ | [5][6] |

| Refractive Index | 1.559 | [5] |

| LogP | 1.13430 | [6] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available in all databases, the expected NMR signals can be predicted based on its structure.

-

¹H NMR: The spectrum would feature distinct signals corresponding to the tosyl and propanediol moieties. Aromatic protons on the p-toluenesulfonyl group would appear as two doublets in the range of δ 7.0-8.0 ppm. The methyl group of the tosylate would present as a singlet around δ 2.4 ppm. The protons of the propanediol backbone (CH₂-O-Ts, CH-OH, and CH₂-OH) would appear as a series of multiplets between δ 3.5-4.2 ppm, along with signals for the two hydroxyl protons.

-

¹³C NMR: The ¹³C NMR spectrum would show four signals for the aromatic carbons of the tosyl group (between δ 125-145 ppm) and a signal for the methyl carbon around δ 21 ppm. The three carbons of the propanediol backbone would be observed in the region of δ 60-75 ppm, with the carbon atom directly attached to the electron-withdrawing tosyloxy group (C1) being the most downfield shifted.

Chemical Reactivity and Applications

The primary utility of this compound stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions at the C1 position, allowing for the stereospecific introduction of various functionalities.

Core Application: Synthesis of Beta-Blockers

The most significant application is in the synthesis of enantiomerically pure (S)-β-blockers.[2] The synthesis typically proceeds via a two-step sequence involving the formation of a chiral epoxide intermediate.

-

Formation of an Aryl Ether: A phenol (ArOH) is deprotonated with a base (e.g., NaOH, NaH) to form a phenoxide. This nucleophile then attacks the C1 position of this compound, displacing the tosylate group to form a glycerol ether derivative.

-

Epoxidation and Amine Ring-Opening: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The C2 hydroxyl group is deprotonated by the base, and the resulting alkoxide displaces the leaving group (formed from the C1 position) to yield a chiral (R)-glycidyl ether. This epoxide is then opened by a primary amine (e.g., isopropylamine) to yield the final (S)-aryloxypropanolamine beta-blocker. This reaction pathway ensures the correct stereochemistry required for pharmacological activity.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 3. jmedchem.com [jmedchem.com]

- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3 | Chemsrc [chemsrc.com]

- 7. 41274-09-3 | (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. CAS # 41274-09-3, (R)-Glycerol 1-(p-toluenesulfonate), this compound - chemBlink [ww.chemblink.com]

- 9. (R)-1-Tosyloxy-2,3-propanediol41274-09-3,Purity98%_Alfa Chemistry111 [molbase.com]

- 10. a2bchem.com [a2bchem.com]

- 11. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Tosyloxy-2,3-propanediol structural analysis

An In-depth Technical Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in modern pharmaceutical synthesis. It covers the molecule's structural and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications in drug development, particularly in the creation of beta-adrenergic blockers.

Core Properties and Structural Data

This compound, also known as (R)-Glycerol 1-(p-toluenesulfonate), is a versatile chiral synthon valued for its stereochemically defined structure.[1] Its importance lies in its ability to introduce a specific chirality into a target molecule, which is a crucial factor for the efficacy and safety of many pharmaceuticals.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 41274-09-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₅S | [3] |

| Molecular Weight | 246.28 g/mol | - |

| Melting Point | 54-59 °C | |

| Boiling Point | 463 °C at 760 mmHg | [2] |

| Density | 1.351 g/cm³ | [2] |

| Refractive Index | 1.559 | |

| Purity | Available at ≥95% to 98% | [1] |

| Storage Condition | -20 °C |

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of this compound are essential for its effective use in research and manufacturing.

Synthesis Protocol

The following protocol describes a general method for the selective tosylation of (R)-glycerol. This reaction is analogous to the synthesis of similar tosylated diols, such as (R)-(-)-3-chloro-2-hydroxypropyl tosylate.[5]

Objective: To synthesize this compound from (R)-(-)-Glycerol and p-toluenesulfonyl chloride.

Materials:

-

(R)-(-)-Glycerol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium Hydroxide (NaOH) or Pyridine (as base)

-

Ethyl Acetate (as solvent)[5]

-

Dichloromethane (alternative solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of (R)-(-)-Glycerol is prepared in a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.[5]

-

Addition of Base: A base, typically pyridine or an aqueous solution of NaOH (1.2 molar equivalents), is added to the stirred solution.[5]

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (1.0 to 1.2 molar equivalents) is added portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[5] The selective tosylation of the primary hydroxyl group is favored over the secondary hydroxyl due to steric hindrance.

-

Reaction Monitoring: The reaction is stirred at 0 °C for approximately 6 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of water or a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Analysis

Confirmation of the structure and purity of the synthesized compound is performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, including the presence of the tosyl group and the propanediol backbone.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, with characteristic peaks for hydroxyl (-OH) and sulfonyl (S=O) groups.

Spectral data for (R)-3-Tosyloxy-1,2-propanediol are available in spectral databases for comparison.[6]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis and application of this compound.

Caption: General workflow for the synthesis of this compound.

Application in Drug Development

The primary and most significant application of this compound is as a key chiral building block in the synthesis of aryloxypropanolamines.[1][7] This structural motif is the foundation for a majority of beta-adrenergic blockers (beta-blockers), a class of drugs essential for treating cardiovascular diseases.[1][7]

The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a substituted phenol to form the core ether linkage of the drug molecule.

Caption: Synthetic pathway from the intermediate to a generic beta-blocker.

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Beta-blockers synthesized using this chiral intermediate function by antagonizing beta-adrenergic receptors (β-ARs). These receptors are a key part of the sympathetic nervous system's "fight-or-flight" response.[8] By blocking the binding of catecholamines like epinephrine and norepinephrine, these drugs reduce heart rate, blood pressure, and cardiac contractility.

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

References

- 1. nbinno.com [nbinno.com]

- 2. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3 | Chemsrc [chemsrc.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | 41274-09-3 [sigmaaldrich.com]

- 5. Synthesis of Medicinal Intermediate (R)-(-)-3-chloro-2-hydroxypropyl Tosylate from (R)-(-)-3-chloro-1,2-propanediol [nldxb.njfu.edu.cn]

- 6. spectrabase.com [spectrabase.com]

- 7. (S)-1-TOSYLOXY-2,3-PROPANEDIOL | 50765-70-3 [chemicalbook.com]

- 8. teams.semel.ucla.edu [teams.semel.ucla.edu]

An In-Depth Technical Guide to the Synthesis of (R)-1-Tosyloxy-2,3-propanediol from (R)-Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1-Tosyloxy-2,3-propanediol, a valuable chiral building block in pharmaceutical development, starting from the readily available (R)-glycerol. This process is broken down into a reliable three-step sequence: protection of the vicinal diol, tosylation of the primary alcohol, and subsequent deprotection.

Introduction

This compound is a key chiral intermediate in the enantioselective synthesis of various pharmaceuticals, most notably beta-adrenergic blocking agents (β-blockers) such as (S)-propranolol. The strategic placement of the tosylate group, an excellent leaving group, on a chiral three-carbon backbone allows for stereospecific nucleophilic substitution reactions to construct the core of these drugs. This guide details the synthetic pathway from (R)-glycerol, outlining the experimental protocols and presenting key quantitative data for each step.

Overall Synthetic Workflow

The synthesis of this compound from (R)-glycerol is efficiently achieved through a three-step process. The initial step involves the protection of the 1,2-diol of (R)-glycerol by forming a ketal with acetone, yielding (R)-solketal. This is followed by the selective tosylation of the primary hydroxyl group of (R)-solketal. The final step is the removal of the acetonide protecting group under acidic conditions to furnish the target compound.

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of (R)-Solketal from (R)-Glycerol

| Parameter | Value | Reference |

| Reactants | (R)-Glycerol, Acetone, 2,2-Dimethoxypropane | [1] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [1] |

| Solvent | Acetone | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 86% | [1] |

Table 2: Synthesis of (R)-Tosyl-solketal from (R)-Solketal

| Parameter | Value | Reference |

| Reactants | (R)-Solketal, p-Toluenesulfonyl chloride (TsCl) | [2] |

| Base | Pyridine | [2] |

| Solvent | Acetone | [2] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | Not Specified | |

| Yield | High (not specified) |

Table 3: Synthesis of this compound from (R)-Tosyl-solketal

| Parameter | Value | Reference |

| Reactants | (R)-Tosyl-solketal, Water | [4] |

| Catalyst | Acid catalyst (e.g., Amberlyst-15) | [4] |

| Temperature | 80 °C | [4] |

| Reaction Time | ~6 hours | [4] |

| Yield | Nearly quantitative | [4] |

| Optical Rotation | Not Specified |

Experimental Protocols

Step 1: Synthesis of (R)-Solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

Methodology:

-

To a stirred solution of (R)-glycerol (1 equivalent) in acetone, add 2,2-dimethoxypropane (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove excess acetone and 2,2-dimethoxypropane.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield (R)-solketal as a colorless oil.

Step 2: Synthesis of (R)-Tosyl-solketal ((R)-2,2-Dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate)

Methodology:

-

Dissolve (R)-solketal (1 equivalent) in pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (R)-tosyl-solketal.

Step 3: Synthesis of this compound

Methodology:

-

To a solution of (R)-tosyl-solketal (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water, add a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15 resin or aqueous HCl).[4]

-

Heat the reaction mixture to a temperature of approximately 80°C and stir vigorously.[4]

-

Monitor the progress of the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and, if a solid catalyst was used, remove it by filtration.

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Application in Pharmaceutical Synthesis

This compound is a critical chiral synthon for the preparation of enantiomerically pure pharmaceuticals. A prime example is its use in the synthesis of (S)-propranolol, a widely used beta-blocker. The tosylate group serves as an excellent leaving group, allowing for the stereospecific introduction of the isopropylamino side chain. This is often achieved via an intermediate epoxide, (R)-glycidyl tosylate.

Caption: Role of this compound in drug synthesis.

Conclusion

The three-step synthesis of this compound from (R)-glycerol is a robust and efficient method for producing a key chiral intermediate for the pharmaceutical industry. By following the detailed protocols and understanding the quantitative aspects of each reaction, researchers and drug development professionals can reliably produce this valuable compound for the synthesis of enantiomerically pure active pharmaceutical ingredients. The strategic use of protecting groups and the activation of a primary hydroxyl group as a tosylate are classic yet powerful tools in modern organic synthesis.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Tosyloxy-2,3-propanediol is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably beta-adrenergic blockers. Its stereochemically defined structure is paramount for the efficacy and safety of these drugs. This technical guide provides a comprehensive overview of the principal enantioselective methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in the development of robust and efficient synthetic strategies.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three primary approaches:

-

Synthesis from Chiral Precursors: Utilizing readily available chiral molecules such as (R)-glycidol or D-mannitol as starting materials.

-

Asymmetric Dihydroxylation: Introducing chirality through the Sharpless asymmetric dihydroxylation of an achiral allyl precursor.

-

Kinetic Resolution: Separating a racemic mixture of a suitable precursor, often through enzyme-catalyzed reactions.

Each of these strategies offers distinct advantages and challenges in terms of availability of starting materials, cost, scalability, and achievable enantiopurity. The following sections will delve into the specifics of each approach.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key enantioselective methods discussed in this guide, allowing for a direct comparison of their effectiveness.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| From Chiral Precursor | |||||

| Ring-opening of (R)-glycidol | (R)-Glycidol | p-Toluenesulfonic acid | High | >99 | Theoretical |

| From D-Mannitol | D-Mannitol | Pb(OAc)₄, NaBH₄, TsCl/Pyridine, HCl | ~65 (overall) | >99 (inferred from starting material) | [1] |

| From (S)-3-chloro-1,2-propanediol (via (R)-glycidol) | (S)-3-chloro-1,2-propanediol | Potassium phosphate, p-toluenesulfonyl chloride, Et₃N | 82.3 | 99.4 | [2] |

| Asymmetric Dihydroxylation | |||||

| Sharpless Dihydroxylation of Allyl Alcohol | Allyl alcohol | AD-mix-α, OsO₄ (cat.), K₃Fe(CN)₆ | 70-95 | 90-99 | [3] |

| Kinetic Resolution | |||||

| Lipase-catalyzed resolution of racemic 1-aryloxy-2,3-propanediol | rac-1-Aryloxy-2,3-propanediol | Lipase (e.g., from Pseudomonas fluorescens), Vinyl acetate | ~45-50 (for R-diol) | >99 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis from (R)-Glycidol (Ring-Opening and Tosylation)

This two-step protocol involves the acid-catalyzed ring-opening of (R)-glycidol to form (R)-glycerol, followed by selective tosylation of the primary hydroxyl group.

Step 1: Synthesis of (R)-Glycerol

-

Materials: (R)-Glycidol, 0.1 M Sulfuric Acid, Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

To a solution of (R)-glycidol (1.0 eq) in a 1:1 mixture of water and diethyl ether, add 0.1 M sulfuric acid (0.1 eq).

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC until the glycidol is consumed.

-

Separate the aqueous layer and extract the organic layer with water (3 x 20 mL).

-

Combine the aqueous layers and neutralize with a saturated solution of sodium bicarbonate.

-

Evaporate the water under reduced pressure to obtain crude (R)-glycerol. The product can be purified by distillation under high vacuum.

-

Step 2: Synthesis of this compound

-

Materials: (R)-Glycerol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM), 1 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve (R)-glycerol (1.0 eq) in pyridine (5-10 vol) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.

-

Quench the reaction by adding cold 1 M HCl.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Synthesis via Sharpless Asymmetric Dihydroxylation of Allyl Alcohol

This method directly introduces the desired stereochemistry into an achiral precursor.

-

Materials: Allyl alcohol, AD-mix-α, tert-Butanol, Water, Sodium sulfite.

-

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

-

Add AD-mix-α (approximately 1.4 g per 1 mmol of allyl alcohol) to the solvent mixture and stir until the solids dissolve, resulting in a biphasic mixture.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Add allyl alcohol (1.0 eq) to the stirred mixture.

-

Stir the reaction vigorously at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of allyl alcohol) and stir for an additional hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting (R)-glycerol can then be selectively tosylated as described in the previous protocol.

-

Synthesis via Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach resolves a racemic mixture to provide the desired enantiomer.[5]

-

Materials: Racemic 1-chloro-2,3-propanediol, Lipase Amano PS-IM, Vinyl acetate, Organic solvent (e.g., tert-butyl methyl ether), Celite.

-

Procedure:

-

Dissolve racemic 1-chloro-2,3-propanediol (1.0 eq) in tert-butyl methyl ether.

-

Add Lipase Amano PS-IM (e.g., 50% w/w of the substrate).

-

Add vinyl acetate (0.5 eq) as the acylating agent.

-

Shake the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the enzyme through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-1-chloro-2,3-propanediol from the acylated (S)-enantiomer by column chromatography.

-

The obtained (R)-1-chloro-2,3-propanediol can then be converted to (R)-glycidol and subsequently to this compound.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Synthetic pathways starting from chiral precursors.

Caption: Asymmetric synthesis via Sharpless dihydroxylation.

Caption: Enantioselective synthesis via kinetic resolution.

Conclusion

The enantioselective synthesis of this compound is a well-established field with multiple reliable strategies. The choice of the optimal route depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Synthesis from chiral precursors like (R)-glycidol offers a direct and often high-yielding approach. The Sharpless asymmetric dihydroxylation provides an elegant method for creating the chiral center from an achiral starting material with high enantioselectivity. Finally, kinetic resolution, particularly using enzymatic methods, presents a powerful tool for obtaining highly enantiopure material from a racemic mixture. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this vital chiral intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Tosyloxy-2,3-propanediol: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol, a pivotal chiral building block, plays a critical role in the asymmetric synthesis of a wide range of pharmaceuticals, most notably beta-adrenergic blockers. Its stereochemical purity and the reactivity of the tosylate group make it an indispensable intermediate for researchers and scientists in the field of drug development. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the synthesis of beta-blockers, including detailed experimental protocols and a visualization of the relevant biological signaling pathway.

Chemical and Physical Properties

This compound is a stable, non-volatile compound. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₅S |

| Molecular Weight | 246.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥95% |

| Chirality | (R)-enantiomer |

Synthesis of this compound

The most common and efficient synthesis of this compound originates from (R)-(-)-Solketal, a commercially available and relatively inexpensive chiral starting material. The synthesis involves two key steps: tosylation of the primary alcohol and subsequent acidic hydrolysis to remove the acetonide protecting group.

Experimental Protocol: Synthesis from (R)-(-)-Solketal

Materials:

-

(R)-(-)-Solketal

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Tosylation of (R)-(-)-Solketal:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-Solketal (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 equivalents) to the solution with stirring.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled (R)-(-)-Solketal solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-Solketal tosylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

-

Deprotection to this compound:

-

Dissolve the purified (R)-Solketal tosylate in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or sulfuric acid).

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

-

| Step | Key Reagents | Typical Conditions | Typical Yield |

| Tosylation | (R)-(-)-Solketal, p-Toluenesulfonyl chloride, Pyridine | 0°C to room temperature, 12-16 hours | 85-95% |

| Deprotection | (R)-Solketal tosylate, Aqueous acid (e.g., HCl) | Room temperature, 4-8 hours | >90% |

Application in the Synthesis of Beta-Adrenergic Blockers

This compound is a cornerstone in the enantioselective synthesis of numerous beta-adrenergic blockers, such as (S)-propranolol and (S)-atenolol. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by a phenoxide. This reaction proceeds with inversion of configuration at the chiral center, leading to the desired (S)-enantiomer of the aryloxypropanolamine intermediate.

Experimental Workflow: Synthesis of (S)-Propranolol

The following workflow illustrates the key steps in the synthesis of (S)-Propranolol starting from this compound.

The Cornerstone of Chiral Synthesis: A Technical Guide to the Mechanism of Action of (R)-1-Tosyloxy-2,3-propanediol

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Utility of (R)-1-Tosyloxy-2,3-propanediol in Asymmetric Synthesis.

This compound, a versatile chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of pharmacologically active molecules. Its unique structural features, comprising a stereodefined diol and a highly effective leaving group, render it an invaluable synthon for the construction of complex chiral architectures. This technical guide elucidates the core mechanism of action of this compound in synthesis, with a particular focus on its application in the preparation of aryloxypropanolamine-based beta-adrenergic blockers.

Core Mechanism of Action: The Tosyl Group as an Excellent Leaving Group

The synthetic utility of this compound is primarily attributed to the presence of the p-toluenesulfonyl (tosyl) group attached to the primary hydroxyl function. The tosyl group is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This inherent stability facilitates nucleophilic substitution reactions, predominantly proceeding via an S(_N)2 mechanism.

In a typical reaction, the primary alcohol of a diol is selectively tosylated due to lesser steric hindrance compared to the secondary alcohol. This conversion of a poorly leaving hydroxyl group into a highly effective tosylate leaving group is a fundamental strategy in organic synthesis. The subsequent S(_N)2 attack by a nucleophile proceeds with an inversion of configuration at the carbon center, a crucial aspect for maintaining stereochemical integrity in asymmetric synthesis.

Application in the Synthesis of (S)-Propranolol: A Case Study

The synthesis of the widely used beta-blocker, (S)-propranolol, serves as a prime example of the practical application of this compound's unique reactivity. The synthesis typically proceeds through an intermediate, (R)-glycidyl tosylate, formed via an intramolecular Williamson ether synthesis from this compound under basic conditions.

The overall synthetic workflow can be visualized as follows:

The reaction mechanism for the formation of (R)-glycidyl tosylate and its subsequent reaction with 1-naphthol is depicted below. The intramolecular S(_N)2 reaction is initiated by the deprotonation of the secondary alcohol, which then attacks the carbon bearing the tosylate group, leading to the formation of the epoxide ring with inversion of configuration. The subsequent ring-opening of the epoxide by the naphthoxide ion also proceeds via an S(_N)2 mechanism, attacking the less sterically hindered primary carbon of the epoxide.

Quantitative Data in Synthesis

The efficiency of synthetic routes utilizing this compound and its derivatives is a critical factor for industrial applications. The following table summarizes key quantitative data from various reported syntheses of (S)-propranolol, highlighting the yields and enantiomeric excess achieved.

| Chiral Synthon | Key Reagents | Number of Steps | Overall Yield of (S)-Propranolol | Enantiomeric Excess (ee) | Reference |

| (R)-Glycidyl tosylate | 1-Naphthol, Isopropylamine | 2 | Not explicitly stated for (S)-Propranolol | >98% | [1] |

| This compound | 1-Naphthol, Isopropylamine | 3 | Not explicitly stated | Not explicitly stated | [1] |

| Racemic Epichlorohydrin | 1-Naphthol, Isopropylamine, (+)-Tartaric acid, Zn(NO₃)₂ | 2 (one-pot) | 55% | 89% | [2] |

| Racemic Epichlorohydrin | 1-Naphthol, Isopropylamine, Di-(p-toluoyl)tartaric acid | 2 + resolution | ~41% | >98% |

Experimental Protocols

Synthesis of (R)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol

A detailed experimental protocol for the preparation of (S)-glycidyl tosylate, an enantiomer of the key intermediate, provides a representative example of the synthetic procedure. A similar process would be employed for the (R)-enantiomer.

To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of methylene chloride, 499g of potassium phosphate tribasic is added. The resulting solution is refluxed with stirring for 3 hours. After cooling to 0°C, 201 g of triethylamine, 4g of 4-(dimethylamino)pyridine, and tosyl chloride (added in five portions of 69 g each) are introduced. The reaction mixture is stirred for an additional hour at room temperature. The mixture is then washed successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water. The organic layer is dried over anhydrous sodium sulfate and filtered. Evaporation of the solvent under reduced pressure yields the crude product. Addition of hexane to the residue followed by filtration affords 337g of (S)-glycidyl tosylate (Yield: 81.5%; Chemical purity: 99.8%; Optical purity (GC): 99.5% ee; Melting point: 47-49°C).[3]

Synthesis of (S)-Propranolol from Glycidyl-α-naphthyl ether

A solution of glycidyl-α-naphthyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in 20 ml of DMSO is stirred for 15 minutes. Isopropylamine (16 mmol, 1.2 ml) is then added, and the mixture is stirred at ambient temperature for 24 hours. After cooling, the reaction mixture is filtered. The collected solid is washed with dichloromethane, treated with a 10% aqueous sodium hydroxide solution (10 ml), and extracted with dichloromethane (2 x 50 ml). The combined organic layers are washed with water (5 x 50 ml) and dried over sodium sulfate. Removal of the solvent under reduced pressure provides the crude product (1.14 g, 55% yield), which exhibits an 89% ee for (S)-propranolol.[2]

Conclusion

This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its well-defined stereochemistry and the predictable reactivity of the tosylate group enable the efficient and stereocontrolled synthesis of complex molecules, most notably in the pharmaceutical industry for the production of life-saving medications like beta-blockers. The continued exploration of its reactivity and the development of more efficient synthetic methodologies will undoubtedly further solidify its position as a cornerstone of asymmetric synthesis.

References

The Genesis of Chirality: A Technical Guide to the Discovery and History of Chiral Propanediol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the discovery and history of chiral propanediol derivatives, essential building blocks in the synthesis of numerous pharmaceuticals. We will explore the key scientific breakthroughs, from the foundational principles of asymmetric synthesis to the development of robust experimental protocols that now enable the production of enantiomerically pure compounds. This guide will provide researchers and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and practical application of these vital chiral synthons.

Historical Perspective: The Dawn of Asymmetric Synthesis

The journey to control stereochemistry in chemical reactions was a landmark achievement in organic chemistry, culminating in the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed reactions.[1][2] Their pioneering efforts laid the groundwork for the practical synthesis of single-enantiomer drugs.

-

Dr. William S. Knowles's work in the late 1960s on chirally catalyzed hydrogenation reactions demonstrated that a chiral catalyst could transfer its "handedness" to a prochiral substrate, leading to an excess of one enantiomer.[2]

-

Dr. Ryoji Noyori significantly advanced this field by developing highly efficient and versatile ruthenium-based catalysts with chiral BINAP ligands for asymmetric hydrogenation.[3][4] These catalysts proved effective for a wide range of substrates, including ketones and aldehydes, which are crucial for the synthesis of chiral alcohols like propanediols.

-

Dr. K. Barry Sharpless developed chirally catalyzed oxidation reactions, most notably the Sharpless Asymmetric Dihydroxylation and Asymmetric Epoxidation.[5][6][7] These methods provided reliable ways to introduce chirality into molecules by converting alkenes into chiral diols and epoxides, respectively. The Sharpless epoxidation, in particular, has been instrumental in the synthesis of chiral precursors for beta-blockers.[8]

These fundamental discoveries transformed the landscape of pharmaceutical synthesis, moving from the production of racemic mixtures to the targeted synthesis of the therapeutically active enantiomer.

Synthesis of Chiral Propanediol Derivatives: A Methodological Evolution

The synthesis of chiral propanediol derivatives has evolved from classical resolution techniques to highly efficient catalytic and biocatalytic methods. These derivatives, particularly chiral epichlorohydrin and glycidol (a reactive epoxide derived from propanediol), are key intermediates in the production of a wide range of pharmaceuticals.

Chemical Synthesis: Asymmetric Catalysis

1. Asymmetric Hydrogenation of Prochiral Ketones:

A primary route to chiral 1,2-propanediol is the asymmetric hydrogenation of a prochiral ketone, such as hydroxyacetone. This method leverages chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, to stereoselectively add hydrogen across the carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation of Hydroxyacetone to (R)-1,2-Propanediol (Conceptual)

-

Reaction Setup: A high-pressure autoclave is charged with hydroxyacetone, a suitable solvent (e.g., methanol), and a catalytic amount of a chiral ruthenium-phosphine complex (e.g., Ru-BINAP).

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen ceases.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or chromatography to yield enantiomerically enriched (R)-1,2-propanediol.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The optical rotation is measured using a polarimeter.

2. Sharpless Asymmetric Dihydroxylation:

The Sharpless Asymmetric Dihydroxylation allows for the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[6][9] While not a direct route to propanediol itself, it is a powerful tool for creating more complex chiral diol structures. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant.[6]

Biocatalytic Synthesis: The Power of Enzymes

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can achieve exquisite chemo-, regio-, and stereoselectivity.

1. Enzymatic Reduction of Ketones:

Microorganisms containing alcohol dehydrogenases can be used to asymmetrically reduce hydroxyacetone to (R)-1,2-propanediol. For instance, a transformant of Ralstonia eutropha expressing an alcohol dehydrogenase from Kluyveromyces lactis has been shown to produce (R)-1,2-propanediol with high enantiomeric excess.[10][11][12] This process can be driven by hydrogen gas, making it a clean and efficient method.[10][11]

Experimental Protocol: Hydrogen-Driven Asymmetric Reduction of Hydroxyacetone

-

Biocatalyst Preparation: Ralstonia eutropha cells expressing the desired alcohol dehydrogenase are cultivated and harvested.

-

Reaction: The whole cells are suspended in a buffer solution containing hydroxyacetone. The reaction is carried out in a bioreactor under a hydrogen atmosphere.

-

Monitoring and Product Recovery: The reaction progress is monitored by measuring the concentration of (R)-1,2-propanediol. Upon completion, the cells are removed by centrifugation, and the product is purified from the supernatant.[10]

2. Fermentative Production:

Engineered microorganisms can be used to produce enantiomerically pure propanediols directly from renewable feedstocks like glucose. For example, S-1,2-propanediol has been produced from glucose using an engineered E. coli strain.[13] This involves the creation of a novel metabolic pathway to convert L-lactic acid to S-1,2-propanediol.[13]

Quantitative Data on Chiral Propanediol Derivatives

The following tables summarize key quantitative data for chiral 1,2-propanediol and the synthesis of a chiral precursor for the beta-blocker atenolol.

| Compound | Enantiomer | CAS Number | Specific Rotation (neat) | Purity/Enantiomeric Excess (ee) |

| 1,2-Propanediol | (S)-(+) | 4254-15-3 | +15.0° to +17.0°[14] | ≥96.0% Assay (GC)[14] |

| 1,2-Propanediol | (R)-(-) | 4254-14-2 | -16.5° | 98% ee (GLC) |

| Reaction | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Hydrogen-driven asymmetric reduction of hydroxyacetone by Ralstonia eutropha transformant | (R)-1,2-Propanediol | 67.7 g/L (in 76 hr) | 99.8% | [10][11] |

| Fermentative production from glucose by engineered E. coli | S-1,2-Propanediol | 13.7 mM | >99% | [13] |

| Synthesis of (S)-Atenolol from racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide via enzymatic resolution | (S)-Atenolol | 60% (from resolved intermediate) | >99% | [3] |

Application in Drug Development: The Case of Beta-Blockers

Chiral propanediol derivatives are indispensable in the synthesis of many beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[4][15] The therapeutic activity of these drugs often resides in a single enantiomer. For example, the (S)-enantiomer of propranolol is about 100 times more active as a beta-blocker than the (R)-enantiomer.[15][16][17]

The synthesis of beta-blockers like atenolol and propranolol frequently proceeds through a chiral epoxide intermediate, such as (R)- or (S)-epichlorohydrin, which is a derivative of 1,2-propanediol.[1][3][18]

Synthesis of (S)-Atenolol: A Workflow Example

The synthesis of enantiomerically pure (S)-atenolol can be achieved from 2-(4-hydroxyphenyl)acetamide and chiral epichlorohydrin.[1][3] An alternative route involves the kinetic resolution of a racemic intermediate.[3]

Caption: Workflow for the synthesis of (S)-Atenolol via enzymatic kinetic resolution.

Signaling Pathway of Beta-Blockers

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[19] The binding of endogenous catecholamines (like epinephrine and norepinephrine) to β-ARs, primarily β1 receptors in the heart, initiates a signaling cascade.[20]

This cascade involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[20] Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[20] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased heart rate and contractility.[20] Beta-blockers competitively inhibit the binding of catecholamines to β-ARs, thereby blocking this signaling pathway and reducing cardiac workload.[19] Some beta-blockers can also interfere with β-arrestin signaling, another pathway downstream of β-ARs.[2]

Caption: Simplified signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.

Conclusion

The discovery and development of chiral propanediol derivatives represent a significant chapter in the history of organic chemistry and pharmaceutical science. From the Nobel Prize-winning breakthroughs in asymmetric catalysis to the innovative biocatalytic and fermentative production methods, the ability to synthesize these molecules with high enantiomeric purity has been a game-changer for the pharmaceutical industry. As essential chiral building blocks, propanediol derivatives continue to play a crucial role in the synthesis of life-saving medications, most notably beta-blockers. A thorough understanding of their history, synthesis, and application is therefore indispensable for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. A Pratical Synthesis of Optically Active Atenolol from Chiral Epichlorohydrin [jstage.jst.go.jp]

- 2. droracle.ai [droracle.ai]

- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atenolol | PPTX [slideshare.net]

- 5. ClinPGx [clinpgx.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 10. Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol by Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)-1,2-propanediol by Ralstonia eutropha transformant expressing alcohol dehydrogenase from Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (S)-(+)-1,2-Propanediol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. Beta-Blockers – Chiralpedia [chiralpedia.com]

- 16. jocpr.com [jocpr.com]

- 17. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 18. jmedchem.com [jmedchem.com]

- 19. Beta blocker - Wikipedia [en.wikipedia.org]

- 20. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide to (R)-1-Tosyloxy-2,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of (R)-1-Tosyloxy-2,3-propanediol, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document outlines representative spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical workflows for its characterization.

Spectroscopic Data

Obtaining complete, publicly available experimental spectra for this compound can be challenging. The following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from closely related compounds. These values serve as a reference for the characterization of this molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~7.4 | Doublet | 2H | Aromatic (meta to SO₂) |

| ~4.0-4.2 | Multiplet | 1H | CH-OH |

| ~3.9 | Multiplet | 2H | CH₂-OTs |

| ~3.5-3.7 | Multiplet | 2H | CH₂-OH |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| Variable | Broad Singlet | 2H | OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic (quaternary, C-SO₂) |

| ~133 | Aromatic (quaternary, C-CH₃) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~72 | CH₂-OTs |

| ~70 | CH-OH |

| ~63 | CH₂-OH |

| ~22 | Ar-CH₃ |

Solvent: CDCl₃. The presence of a ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[1]

Table 3: Representative Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1360-1340 | Strong | S=O stretch (sulfonate) |

| 1180-1160 | Strong | S=O stretch (sulfonate) |

| 1100-1000 | Strong | C-O stretch |

Table 4: Representative Mass Spectrometry (MS) Data for this compound

| m/z | Possible Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₃H₆O₂]⁺ |

| 155 | [C₇H₇SO₂]⁺ (Tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 75 | [C₃H₇O₂]⁺ |

Ionization Mode: Electron Ionization (EI). A GC-MS spectrum is available in the SpectraBase database.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from general methods for the regioselective tosylation of diols.

Materials:

-

(R)-(-)-Glycerol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried)

-

Dichloromethane (DCM, dried)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-Glycerol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled glycerol solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. The CDCl₃ solvent peak at 77.16 ppm can be used as a reference.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid product can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature with an appropriate ramp to ensure good separation.

-

MS Conditions: Acquire mass spectra over a range of m/z 50-300.

Visualizations

The following diagrams illustrate the synthetic workflow and a logical process for the characterization of the target compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic characterization.

References

(R)-1-Tosyloxy-2,3-propanediol: A Cornerstone for Chiral Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Tosyloxy-2,3-propanediol , a versatile chiral building block, has emerged as a critical starting material in the stereoselective synthesis of a wide array of pharmacologically active molecules. Its inherent chirality and the presence of a good leaving group, the tosylate, at a primary position make it an ideal precursor for the construction of complex chiral architectures, particularly in the development of beta-adrenergic blockers and other therapeutic agents. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Properties and Significance

This compound, with the CAS number 41274-09-3, is a stable, crystalline solid. The molecule possesses a single stereocenter at the C2 position, predisposing synthetic routes to a high degree of stereochemical control. The tosylate group at the C1 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the diol functionality at C2 and C3 allows for a variety of chemical transformations, including protection, activation, and ring-opening reactions of subsequently formed epoxides.

The paramount importance of this chiral synthon lies in its ability to introduce a specific stereochemistry into the final drug molecule. This is crucial as the pharmacological activity and safety profile of many drugs are intrinsically linked to their three-dimensional structure. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.

Applications in Chiral Synthesis

The primary application of this compound is in the synthesis of chiral aryloxypropanolamines, the core structural motif of most beta-adrenergic blockers. These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. Furthermore, its utility extends to the synthesis of other important pharmaceutical agents, including antifungal compounds.

Synthesis of (S)-Beta-Blockers

A key strategy in the synthesis of (S)-beta-blockers from this compound involves a two-step sequence: formation of a chiral epoxide followed by nucleophilic ring-opening. The initial step is an intramolecular Williamson ether synthesis, where a base promotes the deprotonation of the C2 hydroxyl group, which then displaces the tosylate group to form (R)-glycidol. This epoxide is then reacted with a suitable amine to yield the desired (S)-aryloxypropanolamine. This stereochemical inversion at the C1 position is a classic example of an SN2 reaction.

(S)-Propranolol is a widely used non-selective beta-blocker. Its synthesis from this compound proceeds via the intermediate (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Experimental Protocol: Synthesis of (S)-Propranolol

Step 1: Synthesis of (R)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

-

To a solution of 1-naphthol in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0 °C.

-

Stir the mixture for 30 minutes to form the sodium naphthoxide.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

-

Dissolve the purified (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane in a protic solvent such as isopropanol.

-

Add isopropylamine to the solution and heat the mixture to reflux for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate solvent and washed with water to remove excess isopropylamine.

-

The organic layer is dried and concentrated to give crude (S)-propranolol.

-

The final product can be further purified by recrystallization.

| Reactant | Product | Yield | Enantiomeric Excess (ee) |

| This compound | (S)-Propranolol | Typically >80% over two steps | >98% |

(S)-Metoprolol is a cardioselective beta-blocker. The synthesis follows a similar pathway, using 4-(2-methoxyethyl)phenol as the nucleophile.

Experimental Protocol: Synthesis of (S)-Metoprolol

Step 1: Synthesis of (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

In a reaction vessel, 4-(2-methoxyethyl)phenol is reacted with a base (e.g., potassium carbonate) in a solvent like acetone.

-

This compound is then added to the mixture.

-

The reaction is heated to reflux for several hours until completion.

-

The inorganic salts are filtered off, and the solvent is evaporated.

-

The resulting crude epoxide is used in the next step without further purification or can be purified by chromatography.

Step 2: Synthesis of (S)-Metoprolol

-

The crude (R)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane is dissolved in a suitable solvent like methanol.

-

An excess of isopropylamine is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature for several hours.

-

The solvent and excess amine are removed under vacuum.

-

The residue is then subjected to an aqueous work-up and extraction with an organic solvent.

-

The organic extracts are dried and concentrated to yield (S)-metoprolol, which can be purified by crystallization of a suitable salt (e.g., tartrate).

| Reactant | Product | Yield | Enantiomeric Excess (ee) |

| This compound | (S)-Metoprolol | Reported yields are generally high | >99% |

Logical Workflow for (S)-Beta-Blocker Synthesis

The general synthetic strategy for producing (S)-beta-blockers from this compound can be visualized as a two-step process. The first step involves the formation of a chiral epoxide intermediate through an intramolecular SN2 reaction. The second step is the regioselective ring-opening of this epoxide by the appropriate amine, which also proceeds via an SN2 mechanism, leading to the final (S)-aryloxypropanolamine product with high stereochemical fidelity.

Caption: General workflow for the synthesis of (S)-beta-blockers.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the synthetic route from this compound to a chiral drug can be conceptualized as a "chemical signaling" cascade, where each reaction step transmits the chiral information from the starting material to the final product.

Caption: Conceptual "chemical signaling" in chiral synthesis.

Conclusion

This compound stands out as a highly valuable and versatile chiral starting material in the pharmaceutical industry. Its ready availability and the efficiency with which it can be converted into key chiral intermediates, such as epoxides, make it a cornerstone for the enantioselective synthesis of a multitude of drugs, most notably the life-saving class of beta-adrenergic blockers. The well-established and high-yielding protocols associated with its use ensure the production of enantiomerically pure active pharmaceutical ingredients, meeting the stringent quality requirements of the drug development and manufacturing sectors. Future research may further expand its utility in the synthesis of other complex chiral molecules, solidifying its role as an indispensable tool in modern medicinal chemistry.

Methodological & Application

Application Notes and Protocols: (R)-1-Tosyloxy-2,3-propanediol in the Enantioselective Synthesis of β-Blockers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Tosyloxy-2,3-propanediol is a versatile chiral building block pivotal for the enantioselective synthesis of pharmacologically active (S)-β-adrenergic blocking agents (β-blockers). Its defined stereochemistry allows for the direct introduction of the (S)-configuration at the characteristic hydroxyl-bearing carbon of the aryloxypropanolamine side chain, which is crucial for the therapeutic efficacy of these drugs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent β-blockers such as (S)-propranolol and (S)-metoprolol.

Introduction

β-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of these drugs predominantly resides in the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[1][2] Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure (S)-β-blockers is of paramount importance in pharmaceutical research and manufacturing. This compound serves as a key chiral synthon, enabling the efficient construction of the required stereocenter.

Synthetic Strategy

The primary synthetic route involves a two-step sequence. First, the nucleophilic substitution of the tosyl group in this compound by a phenolic substrate under basic conditions yields an (R)-aryloxy-2,3-propanediol intermediate. This intermediate is then converted in situ or in a subsequent step to the corresponding (S)-epoxide, which undergoes a ring-opening reaction with an appropriate amine (e.g., isopropylamine) to afford the final (S)-β-blocker.

General Reaction Scheme:

Caption: General synthetic pathway for (S)-β-blockers.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps in the synthesis of (S)-β-blockers.

Table 1: Synthesis of (S)-Glycidyl Ether Intermediate

| Phenolic Substrate | Chiral Synthon | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1-Naphthol | This compound | K₂CO₃ | DMF | 80 | 12 | ~85 (for epoxide) | [3] |

| 4-(2-methoxyethyl)phenol | (R)-3-chloro-1,2-propanediol | NaOH | Water | 25 | 4 | Not specified | [4] |

| 4-Hydroxyphenylacetamide | (R)-Epichlorohydrin | NaOH | Water | -10 to 0 | Not specified | >90 (for epoxide) | [1] |

Table 2: Synthesis of (S)-β-Blockers from (S)-Glycidyl Ethers

| (S)-Glycidyl Ether | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| (S)-1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine | Methanol | Reflux | 8 | >90 | >98 | [5] |

| (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Isopropylamine | Isopropanol | 80 | 6 | 76 | >99 | [3] |

| (S)-1-(4-carbamoylmethylphenoxy)-2,3-epoxypropane | Isopropylamine | Not specified | 10 to 40 | Not specified | High | >99 | [1] |

Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol from this compound

This protocol is a representative procedure based on established chemical transformations.[3]

Step 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane

-

To a stirred solution of 1-naphthol (1.44 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Heat the mixture to 60 °C for 30 minutes to form the naphthoxide salt.

-

Add a solution of this compound (2.46 g, 10 mmol) in DMF (10 mL) dropwise to the reaction mixture.

-

Raise the temperature to 80 °C and stir for 12 hours. The reaction proceeds via the formation of the (R)-3-(1-naphthoxy)-1,2-propanediol intermediate, which undergoes in-situ cyclization to the (S)-epoxide.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-(1-Naphthoxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

-

Dissolve the purified (S)-1-(1-Naphthoxy)-2,3-epoxypropane (2.0 g, 10 mmol) in methanol (30 mL).

-

Add isopropylamine (4.25 mL, 50 mmol) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent and excess isopropylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-propranolol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to obtain pure (S)-propranolol.

Protocol 2: Synthesis of (S)-Metoprolol from a Chiral Precursor

This protocol is adapted from a synthetic route for S-metoprolol utilizing a related chiral synthon.[3][4]

Step 1: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

-

In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol (1.52 g, 10 mmol) in a suitable solvent such as aqueous sodium hydroxide.

-

Add this compound (2.46 g, 10 mmol).

-

Stir the mixture at a controlled temperature (e.g., 25-50 °C) until the formation of the diol intermediate is complete.

-

Induce cyclization to the epoxide by adjusting the pH or by heating.

-

Work-up the reaction mixture by extraction with an organic solvent.

-

Purify the resulting (S)-glycidyl ether by chromatography or distillation.

Step 2: Synthesis of (S)-Metoprolol

-

Dissolve the (S)-glycidyl ether (2.08 g, 10 mmol) in isopropanol (25 mL).

-

Add isopropylamine (4.25 mL, 50 mmol).

-

Heat the mixture to 80 °C in a sealed vessel for 6 hours.

-

Cool the reaction mixture and evaporate the solvent.

-

The resulting intermediate, an oxazolidinone in some patented routes, is then hydrolyzed with aqueous sulfuric acid to yield (S)-metoprolol.[3]

-

Isolate and purify the final product by extraction and crystallization.

Visualization of Experimental Workflow

Caption: Experimental workflow for (S)-β-blocker synthesis.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0339006A1 - Process for preparing S-metoprolol and intermediates therefor - Google Patents [patents.google.com]

- 5. Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Nucleophilic Substitution of the Tosyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction